
The Impact of ML364 on Cell Cycle Checkpoints:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML364

Cat. No.: B15606998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor ML364 and its

effects on cell cycle checkpoints. ML364 is a potent and selective inhibitor of Ubiquitin Specific

Peptidase 2 (USP2), a deubiquitinase that plays a critical role in cell cycle progression. By

inhibiting USP2, ML364 triggers a cascade of events that ultimately leads to cell cycle arrest,

making it a compound of significant interest for cancer therapeutics.

Mechanism of Action: Targeting the USP2-Cyclin D1
Axis
ML364 exerts its primary effect by directly binding to and inhibiting the catalytic activity of

USP2.[1][2] This inhibition prevents the deubiquitination of key substrates, most notably Cyclin

D1.[3][4][5] Cyclin D1 is a crucial regulator of the G1 to S phase transition in the cell cycle.[3][5]

Under normal physiological conditions, USP2 stabilizes Cyclin D1 by removing ubiquitin tags,

thereby preventing its degradation by the proteasome.[1][3][5]

By inhibiting USP2, ML364 allows for the persistent ubiquitination of Cyclin D1, marking it for

proteasomal degradation.[6] The resulting decrease in Cyclin D1 levels leads to the inactivation

of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for phosphorylating the

retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription

factor, preventing the expression of genes required for S-phase entry and ultimately causing a

cell cycle arrest at the G1/S checkpoint.[6]
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Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and properties

of ML364.

Table 1: In Vitro Inhibitory Activity of ML364

Target Assay Type Substrate IC50 (μM) Reference

USP2 Biochemical
Lys-48-linked di-

ubiquitin
1.1 [3][6][7]

USP2 Biochemical
Lys-63-linked di-

ubiquitin
1.7 [6]

USP8 Biochemical N/A 0.95 [6]

HCT116 cells In-cell ELISA
Endogenous

Cyclin D1
0.97 [6]

Table 2: Binding Affinity and Cellular Effects of ML364

Parameter Method Cell Line(s) Value Reference

Binding Affinity

(Kd) to USP2

Microscale

Thermophoresis
N/A 5.2 μM [1][2][6]

Anti-proliferative

Activity

Cell Viability

Assay
LnCAP, MCF7

Dose-dependent

inhibition (5-20

μM)

[1][2]

Cyclin D1

Reduction
Western Blot HCT116, Mino

Time- and dose-

dependent
[1][2]

Cell Cycle Arrest Flow Cytometry HCT116, Mino G1 phase arrest [6]

Signaling Pathway and Logical Relationship
Diagrams
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The following diagrams illustrate the signaling pathway affected by ML364 and the logical

relationship of its mechanism of action.
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Click to download full resolution via product page

Figure 1: USP2-Cyclin D1 Signaling Pathway.
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Figure 2: Logical Flow of ML364 Action.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of ML364.

Cell Viability Assay (MTS Assay)
This protocol is for assessing the anti-proliferative effects of ML364 on cancer cell lines.

Materials:

Cancer cell lines (e.g., HCT116, Mino, LnCAP, MCF7)

96-well cell culture plates

Complete growth medium

ML364 stock solution (in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

growth medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of ML364 in complete growth medium. The final concentrations

should typically range from 0.1 to 100 µM. Include a DMSO-only control.

Remove the medium from the wells and add 100 µL of the ML364 dilutions or control

medium.
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Incubate the plate for 48-72 hours.

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells.
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Cell Viability Assay Workflow
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Figure 3: Cell Viability Assay Workflow.

Western Blotting for Cyclin D1
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This protocol is for detecting changes in Cyclin D1 protein levels following ML364 treatment.

Materials:

Cancer cell lines

6-well cell culture plates

ML364 stock solution

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibody against Cyclin D1

HRP-conjugated secondary antibody

ECL detection reagent

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of ML364 or DMSO for the desired time points (e.g.,

6, 12, 24 hours).
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Wash cells with ice-cold PBS and lyse with RIPA buffer.

Quantify protein concentration using the BCA assay.

Normalize protein amounts and prepare lysates with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize protein bands using an ECL detection reagent and an imaging system.

Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after

ML364 treatment.

Materials:

Cancer cell lines

6-well cell culture plates

ML364 stock solution

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with ML364 or DMSO as described for Western blotting.

Harvest cells by trypsinization and collect by centrifugation.

Wash the cell pellet with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at

room temperature.

Analyze the samples on a flow cytometer.

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M

phases.

Microscale Thermophoresis (MST) for Binding Affinity
This protocol is for determining the binding affinity (Kd) of ML364 to USP2.

Materials:

Purified recombinant USP2 protein

ML364 stock solution

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

MST instrument (e.g., Monolith NT.115)

Hydrophilic capillaries
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Procedure:

Label the USP2 protein with a fluorescent dye according to the manufacturer's protocol (if

not using label-free MST).

Prepare a serial dilution of ML364 in MST buffer.

Mix a constant concentration of labeled USP2 with each dilution of ML364.

Incubate the mixtures for a short period to allow binding to reach equilibrium.

Load the samples into hydrophilic capillaries.

Perform the MST measurement.

Analyze the data using the instrument's software to determine the dissociation constant (Kd).

Homologous Recombination (HR) Assay
This protocol is to assess the impact of ML364 on DNA repair through homologous

recombination.

Materials:

Cell line with an integrated DR-GFP reporter cassette

I-SceI expression vector

ML364 stock solution

Transfection reagent

Flow cytometer

Procedure:

Seed DR-GFP cells in 6-well plates.

Treat cells with ML364 or DMSO for a specified duration.
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Co-transfect the cells with the I-SceI expression vector. I-SceI will induce a double-strand

break in the DR-GFP reporter.

Incubate the cells for 48-72 hours to allow for DNA repair.

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A

GFP-positive signal indicates successful homologous recombination.

Compare the percentage of GFP-positive cells in ML364-treated samples to the DMSO

control to determine the effect of ML364 on HR efficiency.

Conclusion
ML364 is a valuable chemical probe for studying the role of USP2 in cell cycle regulation. Its

ability to induce Cyclin D1 degradation and subsequent G1 arrest highlights the therapeutic

potential of targeting the deubiquitination process in cancer. The detailed protocols and data

presented in this guide provide a comprehensive resource for researchers and drug

development professionals working to further elucidate the mechanism of ML364 and develop

novel anti-cancer strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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